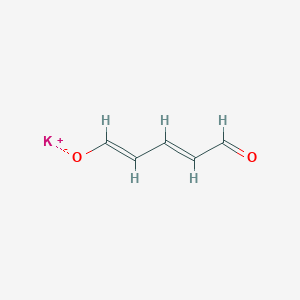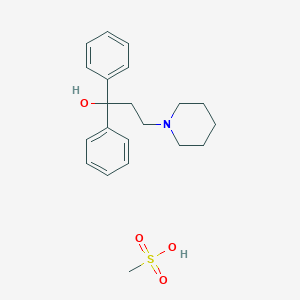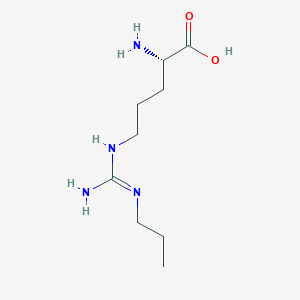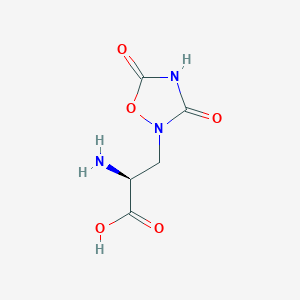
4-Trifluoroacetamidoaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 4-Trifluoroacetamidoaniline involves complex organic reactions, highlighting the versatility of fluorinated compounds. For instance, the synthesis of cis-4-trifluoromethyl-l-pyroglutamic acids from trans-4-hydroxy-l-proline through oxidation of fluorinated prolinates with RuO4 demonstrates the intricate steps involved in incorporating trifluoromethyl groups into organic molecules (Qiu & Qing, 2003).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including those similar to 4-Trifluoroacetamidoaniline, often involves significant electronic effects due to the highly electronegative fluorine atoms. These effects can influence the chemical behavior of the molecules. For example, trifluoromethylated analogues of 4,5‐Dihydroorotic Acid show unique intramolecular interactions between the fluorine atom and the carbon atom of the ester group, stabilizing certain molecular conformations (Sukach et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for synthesis of complex molecules. The reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines to synthesize trifluoromethylated 4-pyridones and aminoenones illustrate the reactivity of fluorinated compounds in creating heterocyclic structures with significant chemical diversity (Fedin et al., 2022).
Physical Properties Analysis
The physical properties of 4-Trifluoroacetamidoaniline and similar compounds are profoundly influenced by the presence of trifluoromethyl groups. These groups can affect the boiling point, solubility, and stability of the molecules, making them suitable for various applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of trifluoromethylated compounds are characterized by their high stability and resistance to metabolic degradation, making them attractive for drug development and other applications requiring durable chemical frameworks. Their ability to undergo specific reactions, such as nucleophilic substitution or addition, highlights their versatility in organic synthesis.
- Synthesis and molecular structure analysis: (Qiu & Qing, 2003), (Sukach et al., 2015).
- Chemical reactions and properties: (Fedin et al., 2022).
Aplicaciones Científicas De Investigación
1. Derivatization and Separation of Reducing Oligosaccharides
- Summary of Application: 4-Trifluoroacetamidoaniline is used to react with reducing oligosaccharides in the presence of sodium cyanoborohydride to yield aminoalditol derivatives. These derivatives are useful for linkage to proteins or solid matrices .
- Methods of Application: The compound is reacted with reducing oligosaccharides in the presence of sodium cyanoborohydride. The resulting aminoalditol derivatives can then be linked to proteins or solid matrices .
- Results or Outcomes: The treatment allows for the easy separation of reducing oligosaccharides by High Performance Liquid Chromatography (HPLC) .
2. Development of Fluorescent Probes
- Summary of Application: 4-Trifluoroacetamidoaniline is used in the development of fluorescent probes. These probes are designed to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application: The compound is used in the synthesis of fluorescent probes featuring electron-donating groups. These probes exhibit rotor effects that are sensitive to polarity and viscosity .
- Results or Outcomes: The probes have been shown to selectively bind to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Safety And Hazards
As with all chemicals, safety precautions should be taken when handling 4-Trifluoroacetamidoaniline. It is recommended to avoid release to the environment and to wear eye protection and face protection when handling this compound . If swallowed or if it comes into contact with the eyes, immediate medical attention should be sought .
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJVEPWTWVUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350175 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoroacetamidoaniline | |
CAS RN |
53446-90-5 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















